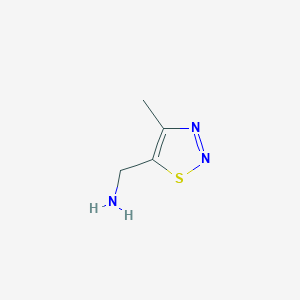

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine

Vue d'ensemble

Description

“(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine” is a chemical compound with the CAS Number: 790641-72-4 . It has a molecular weight of 129.19 . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for “(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine” is 1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine” has a molecular weight of 129.19 . It is usually in liquid form .Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of derivatives of 4-Methyl-1,2,3-thiadiazole is in the field of antimicrobial activity. Researchers have synthesized novel compounds to target bacterial infections, especially those caused by strains resistant to commonly used antibiotics . These derivatives have shown potential effects mainly against Gram-positive bacteria, with certain compounds exhibiting high bioactivity and low minimum inhibitory concentrations (MICs).

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of hydrazide–hydrazone derivatives . These derivatives are synthesized through condensation reactions and have applications in developing new pharmaceuticals with potential therapeutic effects.

Lipophilicity Studies

In the realm of medicinal chemistry, understanding the lipophilicity of compounds is crucial. Derivatives of 4-Methyl-1,2,3-thiadiazole have been studied for their lipophilicity, which is a key factor in determining their pharmacokinetic properties and their ability to cross cellular membranes .

Development of Antibacterial Agents

The search for new antibacterial agents is a continuous endeavor in pharmaceutical research. Derivatives of 4-Methyl-1,2,3-thiadiazole have been explored for their potential to act as antibacterial agents, with some showing promising results in inhibiting the growth of various bacterial strains .

Antifungal Applications

Apart from antibacterial properties, certain derivatives also exhibit antifungal activity. This makes them valuable in the development of treatments for fungal infections, which are a significant concern in immunocompromised patients .

Safety And Hazards

Propriétés

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUAYFZVFKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592830 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

CAS RN |

790641-72-4 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)